Home > Products > Screening Compounds P135394 > 19-Norprogesterone
19-Norprogesterone - 472-54-8

19-Norprogesterone

Catalog Number: EVT-309278
CAS Number: 472-54-8
Molecular Formula: C20H28O2
Molecular Weight: 300.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

19-Norprogesterone is a synthetic progestin, a class of steroid hormones that mimic the effects of the naturally occurring hormone progesterone. [] It is classified as a 19-norsteroid due to the absence of a methyl group at the 19th carbon position in its steroid nucleus. [, , ] 19-Norprogesterone serves as a crucial research tool in various scientific disciplines, including endocrinology, reproductive biology, and pharmacology. [, , , , , ] Its unique properties, particularly its antigonadotropic activity and high progestational potency, make it valuable for investigating the physiological roles of progesterone and its receptors. [, , , ]

Future Directions
  • Developing Novel Derivatives with Enhanced Selectivity: Further research is warranted to design and synthesize 19-Norprogesterone derivatives with improved selectivity for specific progesterone receptor isoforms, enabling more targeted therapeutic interventions. [, , ]
  • Exploring its Therapeutic Potential in Demyelinating Diseases: Given its proremyelinating properties, further investigation into the therapeutic benefits of 19-Norprogesterone and its derivatives, such as Nestorone, in treating demyelinating diseases is crucial. []
  • Investigating its Role in Other Physiological Processes: Beyond its established roles in reproductive biology, exploring the potential involvement of 19-Norprogesterone in other physiological processes, such as cardiovascular function and inflammation, could unveil novel therapeutic avenues. [, ]
  • Understanding its Long-Term Safety Profile: Comprehensive studies evaluating the long-term safety and potential side effects of 19-Norprogesterone and its derivatives are essential for their responsible use in scientific research and potential clinical applications. []

Progesterone

Relevance: Progesterone serves as the parent compound for 19-Norprogesterone, differing by the absence of a methyl group at the C19 position in 19-Norprogesterone. This structural modification significantly impacts their pharmacological properties. While both exhibit progestogenic activity, 19-Norprogesterone demonstrates a higher potency compared to progesterone when administered parenterally. [] Additionally, 19-Norprogesterone displays substantial salt-retaining and hypertensive effects due to its high affinity for mineralocorticoid receptors (MR), a characteristic less pronounced in progesterone. []

Nomegestrol Acetate (NOMA)

Relevance: NOMA shares a close structural relationship with 19-Norprogesterone, both belonging to the 19-norprogesterone derivatives. [, , , ] They both exhibit strong antigonadotropic effects. Notably, NOMA demonstrates a high binding specificity for the progesterone receptor (PR) and lacks androgenic activity, making it a more specific progestogenic agent compared to some other progestins. [, , ]

Medroxyprogesterone Acetate (MPA)

Relevance: While both MPA and 19-Norprogesterone are synthetic progestins, they exhibit distinct pharmacological profiles. [, , ] Unlike 19-Norprogesterone and some other progestins, MPA does not demonstrate neuroprotective effects and may even counteract the neuroprotective benefits of estrogen. [] This difference highlights the diversity in the actions of synthetic progestins and emphasizes the importance of careful selection for specific therapeutic purposes.

19-Norethisterone (NET)

Relevance: NET, like 19-Norprogesterone, is a synthetic progestin, but they belong to different categories and have distinct structural features. [, ] NET is a 19-nortestosterone derivative, while 19-Norprogesterone is a 19-norprogesterone derivative. These differences translate into different pharmacological profiles and potential side effects.

Overview

19-Norprogesterone, also known as 19-norpregn-4-ene-3,20-dione, is a synthetic steroidal progestin that serves as an analogue of the natural hormone progesterone. It differs from progesterone by the absence of the methyl group at the C19 position. First synthesized in 1944, it was identified as a potent progestogen with significant biological activity, particularly in reproductive health and hormonal therapies. The compound has been utilized in various clinical applications, including contraceptive methods and hormone replacement therapies.

Source and Classification

19-Norprogesterone is classified under the categories of progestins and mineralocorticoids. Its chemical formula is C20H28O2C_{20}H_{28}O_{2} with a molar mass of approximately 300.44 g/mol. This compound is administered parenterally due to its low oral bioavailability, making it suitable for injection-based contraceptive methods and other therapeutic applications. It has been explored for its potential in treating conditions related to hormonal imbalances and certain cancers.

Synthesis Analysis

Methods and Technical Details

The synthesis of 19-norprogesterone has evolved since its initial discovery. The original synthesis involved the extraction from a mixture containing unnatural stereoisomers of progesterone. In subsequent studies, improved synthetic methods were developed:

  1. Starting Materials: The synthesis often begins with 19-hydroxysteroids, which are oxidized to form 19-oxosteroids or corresponding carboxylic acids.
  2. Key Reactions: The synthesis involves several steps including reduction, oxidation, and rearrangement reactions to achieve the desired structure.
  3. Modern Techniques: Recent advancements have employed techniques such as high-performance liquid chromatography for purification and characterization of synthesized derivatives .
Molecular Structure Analysis

Structure and Data

The molecular structure of 19-norprogesterone features a steroid backbone typical of progestins, characterized by four fused rings. Key structural features include:

  • Skeletal Formula: The absence of the C19 methyl group distinguishes it from progesterone.
  • Functional Groups: It contains a ketone group at C3 and C20, which are crucial for its biological activity.

3D models can be visualized using molecular visualization software to analyze conformational properties and interactions with biological receptors .

Chemical Reactions Analysis

Reactions and Technical Details

19-Norprogesterone participates in various chemical reactions that are significant for its application in medicinal chemistry:

  1. Derivatization Reactions: For analytical purposes, derivatization methods such as silylation are employed to enhance detection sensitivity in chromatographic techniques .
  2. Receptor Binding Studies: The compound exhibits high affinity for progesterone receptors, which is essential for its function as a progestin. Competitive binding assays have shown that it selectively binds to these receptors with minimal interaction with other steroid receptors .
  3. Metabolic Studies: Investigations into its metabolic pathways have revealed insights into its pharmacokinetics and biological effects.
Mechanism of Action

Process and Data

The mechanism of action of 19-norprogesterone primarily involves its interaction with progesterone receptors:

  • Receptor Activation: Upon binding, it activates the progesterone receptor, leading to changes in gene expression that facilitate various physiological processes such as ovulation suppression and endometrial modification.
  • Mineralocorticoid Activity: Unlike progesterone, 19-norprogesterone acts as a partial agonist at mineralocorticoid receptors, which can lead to sodium retention and other mineralocorticoid effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 19-norprogesterone include:

  • Appearance: Typically found as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under proper storage conditions but may degrade under extreme pH or temperature conditions.

Chemical properties include:

  • Melting Point: Approximately 190–192 °C.
  • pKa Values: Relevant for understanding its ionization state in biological systems .
Applications

Scientific Uses

19-Norprogesterone has several important applications in medicine:

  1. Contraceptive Development: It has been instrumental in the development of non-oral contraceptive methods due to its potent progestogenic activity.
  2. Hormonal Therapies: Used in hormone replacement therapies for conditions related to menopause or hormonal deficiencies.
  3. Research Applications: Investigated for potential anticancer properties through the development of novel derivatives with reduced hormonal activity but enhanced antiproliferative effects .
Introduction to 19-Norprogesterone

19-Norprogesterone (19NP), chemically known as 19-norpregn-4-ene-3,20-dione, represents a pivotal steroidal progestin characterized by the absence of the C19 methyl group present in native progesterone. This structural modification confers significantly enhanced progestogenic potency while fundamentally altering its receptor interaction profile compared to its parent hormone. As the foundational compound for the norpregnane class of progestins, 19-norprogesterone occupies a critical position in steroid chemistry and endocrine pharmacology, serving as the chemical template for numerous clinically significant derivatives developed for contraception and hormone therapy [1] [9].

Historical Synthesis and Discovery

The journey of 19-norprogesterone began in 1944 when chemist Maximilian Ehrenstein at the University of Pennsylvania successfully synthesized a mixture containing 10-norprogesterone (later termed 19-norprogesterone) alongside unnatural stereoisomers from the natural product strophanthidin. Initial biological evaluation by Allen and Ehrenstein demonstrated that this mixture exhibited progestational activity "at least equivalent to progesterone" in animal models, marking the first indication that the C19 methyl group was not essential for progesterone-like effects [1] [10]. This seminal observation challenged prevailing structural assumptions about steroid hormone activity.

Despite this promising discovery, the synthesis route was inefficient and yielded impure products. The field advanced significantly in 1951 when Carl Djerassi, Luis Miramontes, and George Rosenkranz at Syntex S.A. in Mexico City developed an improved, high-yield synthesis of pure 19-norprogesterone. Their method utilized progesterone as the starting material and employed the novel Birch reduction technique to selectively remove the C19 methyl group. This methodological breakthrough enabled the production of sufficient quantities for rigorous pharmacological evaluation [1] [10].

Definitive confirmation of 19-norprogesterone's exceptional potency came in 1953 when Tullner and Hertz demonstrated a 4- to 8-fold greater progestational activity than natural progesterone in the standardized Clauberg assay in rabbits. At that time, it represented the most potent known progestogen, a revelation that immediately attracted pharmaceutical interest [1]. Crucially, however, unlike progesterone which showed some oral activity, 19-norprogesterone was found to be "only minimally active orally," necessitating parenteral administration and limiting its clinical utility [1] [8]. This pharmacokinetic limitation would later drive the development of structurally modified derivatives with oral bioavailability.

Structural Relationship to Progesterone and Androgen Derivatives

The defining structural characteristic of 19-norprogesterone is the absence of the angular methyl group (CH₃-) at position C19 of the steroid nucleus. This seemingly minor modification—removing a single carbon atom—profoundly alters the molecule's three-dimensional conformation and electronic distribution, leading to significant changes in receptor binding and biological activity compared to progesterone [1].

Table 1: Structural Comparison of Progesterone, 19-Norprogesterone, and Key Derivatives

CompoundChemical Structure CharacteristicsKey Receptor Binding Properties
ProgesteronePregnane skeleton (C21), C19 methyl group presentHigh affinity for PR, MR antagonist
19-NorprogesteroneNorpregnane skeleton (C20), C19 methyl group absentEnhanced PR affinity (4-8x progesterone), MR partial agonist
TestosteroneAndrostane skeleton (C19), C17β-hydroxy groupHigh AR affinity, moderate PR affinity
19-NortestosteroneEstrane skeleton (C18), C19 methyl absent, C17β-hydroxy groupModerate AR affinity, significant PR affinity
Norethisterone19-Nortestosterone + 17α-ethynyl groupHigh PR affinity, significant AR affinity, orally active

Biophysically, the removal of the sterically bulky C19 methyl group allows 19-norprogesterone to adopt a more planar conformation that facilitates tighter binding to the progesterone receptor (PR) ligand-binding domain. This explains its substantially greater progestational potency compared to progesterone itself. However, this structural change also dramatically alters its interaction with the mineralocorticoid receptor (MR). While progesterone acts as a competitive antagonist at the MR, 19-norprogesterone functions as a partial agonist, inducing sodium retention, hypertension, and polydipsia in animal models. Quantitative studies demonstrated that 19-norprogesterone retains 47% of aldosterone's binding affinity for the rat MR, whereas progesterone shows negligible MR agonist activity [1] [8].

Structure-activity relationship (SAR) studies systematically explored the effects of further modifications to the 19-norprogesterone scaffold:

  • 17α-Hydroxylation: Addition of a 17α-hydroxy group (yielding 17α-hydroxy-19-norprogesterone or gestronol) dramatically reduced both PR binding affinity (to approximately 13% of 19-norprogesterone's affinity) and progestational activity. This modification significantly diminished MR affinity as well [2] [8].
  • Introduction of 6-Methylene Group: Adding a methylene group at C6 along with a double bond (creating nomegestrol) further decreased MR binding affinity to just 1.2% of aldosterone's affinity while maintaining moderate PR binding.
  • 17α-Acetylation: Esterification of the 17α-hydroxy group of nomegestrol (forming nomegestrol acetate) nearly abolished MR binding (0.23% of aldosterone's affinity) while simultaneously restoring high PR binding affinity and potent progestational activity. This demonstrated that strategic modifications could dissociate desired progestogenic effects from undesirable mineralocorticoid actions [1] [8].

In contrast to testosterone-derived progestins (19-nortestosterone derivatives like norethisterone or levonorgestrel), 19-norprogesterone and its direct derivatives exhibit negligible androgenic or estrogenic activity. Binding studies and bioassays confirmed that 19-norprogesterone derivatives do not activate the androgen receptor (AR) or estrogen receptor (ER) pathways. This receptor selectivity profile distinguishes them from 19-nortestosterone derivatives, some of which can exhibit significant androgenic potential or, in some cases, estrogenic activity via metabolic aromatization [3] [4] [6].

Table 2: Receptor Binding Affinity Changes in 19-Norprogesterone Derivatives

CompoundRelative PR Binding Affinity (%)Relative MR Binding Affinity (% vs Aldosterone)Androgenic/Estrogenic Activity
Progesterone100 (Reference)AntagonistNone
19-Norprogesterone400-80047% (Partial Agonist)None
17α-Hydroxy-19NP (Gestronol)~5013%None
Nomegestrol~2001.2%None
Nomegestrol Acetate~3500.23%None
Norethisterone (For comparison)~150NegligibleModerate Androgenic

Role in the Evolution of Synthetic Progestins

19-Norprogesterone's discovery served as the critical chemical and conceptual bridge between early natural hormone therapies and modern synthetic progestin development. Its unprecedented potency validated the strategy of C19 demethylation for enhancing progestogenic activity, directly inspiring the synthesis of 19-nortestosterone derivatives. Recognizing that ethisterone (17α-ethynyltestosterone) was orally active while 19-norprogesterone was a potent (though parenteral) progestin, Djerassi and colleagues logically hypothesized that combining these structural features—removing the C19 methyl group and adding a 17α-ethynyl group—might yield an orally active, potent progestin. This led directly to the synthesis of 17α-ethynyl-19-nortestosterone (norethisterone/norethindrone) in 1951. Norethisterone proved to be a remarkably potent, orally active progestin and became the cornerstone of the first generation of oral contraceptives [1] [5] [10].

Beyond its role in inspiring the 19-nortestosterone lineage, 19-norprogesterone became the direct precursor for the norprogesterone-derived (norpregnane) class of progestins. These compounds retain the 19-nor configuration but incorporate additional modifications to enhance receptor selectivity, metabolic stability, and oral bioavailability:

  • Gestonorone Caproate: An early derivative (17α-hydroxy-19-norprogesterone hexanoate) used primarily for its antiandrogenic properties.
  • Nomegestrol Acetate (NOMAC): Features a 6-methyl group, Δ6 double bond, and 17α-acetate group. This compound exemplifies the successful optimization of the 19-norprogesterone scaffold. It exhibits "pure" progestational activity—binding almost exclusively to the PR with negligible interaction with androgen, estrogen, glucocorticoid, or mineralocorticoid receptors. This selectivity translates to neutral metabolic effects and no androgenic side effects (e.g., acne, weight gain). Its long elimination half-life (∼50 hours) supports once-daily dosing in contraceptive formulations [3] [8] [9].
  • Segesterone Acetate (Nestorone®): Characterized by a 16-methylene group and 17α-acetate. Although inactive orally due to rapid hepatic metabolism, it possesses exceptionally high PR affinity and potent anti-ovulatory activity, making it ideal for long-acting delivery systems like implants and vaginal rings [1] [3].
  • Trimegestone: Incorporates a unique 17β-spirolactone-like side chain (21(S)-hydroxy-17α,21-dimethyl-δ9 configuration). This derivative combines potent progestogenic activity with partial antimineralocorticoid effects, reducing water retention—a valuable attribute in hormone therapy [1] [3].

Pharmacologically, these modern 19-norprogesterone derivatives are classified as fourth-generation progestins or "pure progestogens" due to their high receptor specificity. Unlike many testosterone-derived progestins, they exhibit no detectable androgenic, estrogenic, or glucocorticoid activity in standard bioassays [3] [9]. This purity of action makes them particularly suitable for applications where metabolic neutrality or absence of androgenic effects is crucial, such as in hormone replacement therapy for women with pre-existing metabolic syndrome, polycystic ovary syndrome (PCOS), or concerns about androgenic side effects.

The discovery of 19-norprogesterone thus initiated two major branches of progestin development: the 19-nortestosterone derivatives (like norethisterone, levonorgestrel, desogestrel) and the norpregnane derivatives (like nomegestrol acetate, segesterone acetate, trimegestone). Both lineages trace their conceptual origin to the seminal observation that removing the C19 methyl group enhanced progestogenic potency. Beyond contraception, 19-norprogesterone-derived progestins find application in treating endometriosis, menstrual disorders, and as components of menopausal hormone therapy, leveraging their tissue-selective effects and favorable tolerability profiles derived from their unique receptor interaction patterns [1] [3] [5].

Table 3: Clinically Utilized 19-Norprogesterone Derivatives and Key Features

DerivativeStructural ModificationsPrimary ApplicationsNotable Properties
Gestonorone Caproate17α-Hydroxy, Caproate esterAntiandrogen therapyLong-acting injectable
Nomegestrol Acetate (NOMAC)6-Methyl, Δ6, 17α-AcetateOral contraception, HRTHigh PR selectivity, oral bioavailability, neutral metabolic profile
Segesterone Acetate (Nestorone®)16-Methylene, 17α-AcetateImplants, vaginal rings, transdermal gelsExtremely high PR affinity, no systemic absorption
Trimegestone17α,21-Dimethyl, Δ9, 21(S)-hydroxyHRT, menstrual disorder managementPotent progestogenic + antimineralocorticoid activity
Demegestone17α-Methyl, Δ9HRT (primarily historical)Orally active
Promegestone17α,21-Dimethyl, Δ9IVF protocols, researchHigh PR specificity

Properties

CAS Number

472-54-8

Product Name

19-Norprogesterone

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C20H28O2/c1-12(21)18-7-8-19-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,15-19H,3-10H2,1-2H3/t15-,16+,17+,18+,19-,20+/m0/s1

InChI Key

NVUUMOOKVFONOM-GPBSYSOESA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Synonyms

19-norprogesterone
19-norprogesterone, (14beta,17alpha)-isomer
19-norprogesterone, (9beta,10alpha)-isome

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.